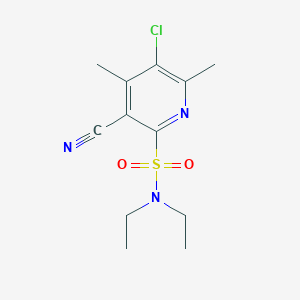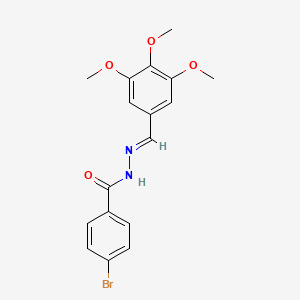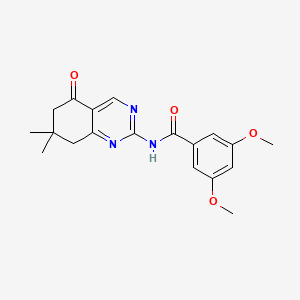![molecular formula C17H16N2O B5513765 N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B5513765.png)
N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine" belongs to a class of compounds known as cyclopenta[b]quinolines. These compounds are of significant interest due to their potential therapeutic applications and unique chemical properties.
Synthesis Analysis
The synthesis of related compounds, such as N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, involves cell- and caspase-based high-throughput screening assays, leading to the discovery of potent inducers of apoptosis in cancer cells (Han-Zhong Zhang et al., 2008). Another synthesis method for similar compounds uses novel chemistries to produce derivatives with significant biological activity (L. Strekowski et al., 1991).
Molecular Structure Analysis
The molecular structure of cyclopenta[b]quinoline derivatives is characterized by an intramolecular N—H⋯O hydrogen bond, resulting in planar conformations and propeller-like structures in certain compounds (K. Sakurai et al., 2010).
Chemical Reactions and Properties
Cyclopenta[b]quinoline derivatives are prepared through thermal ring-expansion, forming substituted cyclopenta[b]quinolin-1-ones and subsequent reduction and deprotection processes (Peter S. Zehr et al., 2008). These compounds can undergo various chemical reactions, such as nucleophilic attacks and rearrangements, to form different nitrogen heterocyclic compounds (Bikoshita Porashar et al., 2022).
Physical Properties Analysis
The physical properties of cyclopenta[b]quinolines include their crystallization behavior and the formation of specific structures like tetrahedrons around metal centers in certain complexes (M. Amirnasr et al., 2006).
Chemical Properties Analysis
The chemical properties of these compounds are often explored through their synthesis and structure-activity relationship studies. They are known for their significant biological activities, such as anti-HIV and anticancer properties (L. Strekowski et al., 1991).
Wissenschaftliche Forschungsanwendungen
Novel Organic Synthesis Methodologies
A study by Zehr et al. (2008) developed a novel approach to synthesize substituted cyclopenta[b]quinolin-1-ones via thermal ring-expansion. This method highlights the potential of N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine derivatives in the innovative synthesis of complex organic molecules (Zehr et al., 2008).
Apoptosis Induction for Cancer Therapy
Zhang et al. (2008) discovered and analyzed a series of N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines, including a compound structurally similar to N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine, as potent apoptosis inducers against cancer cells derived from various human solid tumors. This study underscores the therapeutic applications of these compounds in oncology (Zhang et al., 2008).
Anti-HIV-1 Activity
Strekowski et al. (1991) synthesized and analyzed 2-(aryl or heteroaryl)quinolin-4-amines for anti-HIV-1 activity. Their work contributes to understanding the antiviral potential of compounds related to N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (Strekowski et al., 1991).
Antimicrobial Properties
Research by Saeed-ur-rehman et al. (2013) on transition metal complexes of N-[(E)-pyridin-3-ylmethylidene]quinolin-3-amine, a derivative of quinoline similar to the compound of interest, demonstrated significant antimicrobial activity against various bacterial species, highlighting the potential of these complexes in developing new antimicrobial agents (Saeed-ur-rehman et al., 2013).
Zukünftige Richtungen
The future directions for the study of “N-(2-furylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine” would likely involve further exploration of its synthesis, properties, and potential applications. The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave us a clear direction for future research .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-2-8-15-13(6-1)17(14-7-3-9-16(14)19-15)18-11-12-5-4-10-20-12/h1-2,4-6,8,10H,3,7,9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFZEZZTZUDYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)

![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)

![7-(2-furyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5513737.png)


![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)